An In-depth Technical Guide to Ethyl N-Boc-2-thiomorpholinecarboxylate: Synthesis and Properties
An In-depth Technical Guide to Ethyl N-Boc-2-thiomorpholinecarboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of primary literature on its discovery, this document focuses on its chemical properties and a detailed, plausible synthetic route based on established chemical principles.
Compound Profile
Ethyl N-Boc-2-thiomorpholinecarboxylate is a protected amino acid derivative incorporating a thiomorpholine scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the 2-position of the ring makes it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Source(s) |
| CAS Number | 1346597-50-9 | [1][2] |
| Molecular Formula | C12H21NO4S | [1][2][3] |
| Molecular Weight | 275.37 g/mol | [1] |
| IUPAC Name | 4-(tert-butoxycarbonyl)-2-thiomorpholinecarboxylic acid ethyl ester | N/A |
| Synonyms | Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate | [3] |
| Appearance | Likely a solid at room temperature | N/A |
| Purity | Commercially available up to 99% | [2] |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment | N/A |
Discovery and Availability
As of late 2025, a thorough review of scientific literature and patent databases did not yield a specific publication detailing the initial discovery or first synthesis of Ethyl N-Boc-2-thiomorpholinecarboxylate. The PubChem database entry for this compound also indicates a lack of associated literature.[3] Its emergence appears to be primarily through the catalogs of chemical suppliers, positioning it as a commercially available building block for research and development. This suggests that its synthesis may have been developed by a commercial entity and has not been disclosed in peer-reviewed journals.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to Ethyl N-Boc-2-thiomorpholinecarboxylate involves a two-step process starting from commercially available precursors. The overall workflow is depicted below:
Caption: Proposed two-step synthesis of Ethyl N-Boc-2-thiomorpholinecarboxylate.
Step 1: Synthesis of N-Boc-thiomorpholine-2-carboxylic acid
The first step involves the protection of the secondary amine of thiomorpholine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions.
Caption: Boc protection of the thiomorpholine nitrogen.
Step 2: Esterification to Ethyl N-Boc-2-thiomorpholinecarboxylate
The second and final step is the esterification of the carboxylic acid group of N-Boc-thiomorpholine-2-carboxylic acid with ethanol. A common and effective method for this transformation is the Fischer esterification, which utilizes an acid catalyst, typically sulfuric acid, and an excess of the alcohol to drive the reaction to completion.
Caption: Fischer esterification of the carboxylic acid precursor.
Detailed Experimental Protocols
The following protocols are based on standard laboratory procedures for Boc protection and Fischer esterification and are provided as a guide for the synthesis of Ethyl N-Boc-2-thiomorpholinecarboxylate.
Synthesis of N-Boc-thiomorpholine-2-carboxylic acid
Materials:
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Thiomorpholine-2-carboxylic acid
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Di-tert-butyl dicarbonate ((Boc)2O)
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Sodium bicarbonate (NaHCO3)
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1,4-Dioxane
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Deionized water
-
Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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In a round-bottom flask, dissolve thiomorpholine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
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Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the cooled reaction mixture over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
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Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-thiomorpholine-2-carboxylic acid.
Synthesis of Ethyl N-Boc-2-thiomorpholinecarboxylate
Materials:
-
N-Boc-thiomorpholine-2-carboxylic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-thiomorpholine-2-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Ethyl N-Boc-2-thiomorpholinecarboxylate.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the proposed synthesis.
| Parameter | Step 1: Boc Protection | Step 2: Esterification |
| Starting Material | Thiomorpholine-2-carboxylic acid | N-Boc-thiomorpholine-2-carboxylic acid |
| Key Reagents | (Boc)2O, NaHCO3 | EtOH, H2SO4 (cat.) |
| Solvent | Dioxane/Water | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12-18 hours | 4-6 hours |
| Work-up | Acidification and Extraction | Neutralization and Extraction |
| Purification | - | Column Chromatography |
| Expected Yield | > 90% | 70-90% |
| Expected Purity | > 95% | > 98% |
Conclusion
Ethyl N-Boc-2-thiomorpholinecarboxylate is a valuable synthetic intermediate for the construction of novel thiomorpholine-containing compounds. While its formal "discovery" in the scientific literature remains elusive, its commercial availability provides researchers with access to this useful building block. The proposed two-step synthesis, involving Boc protection followed by Fischer esterification, represents a reliable and scalable method for its preparation in a laboratory setting. This guide provides the necessary technical details to enable its synthesis and facilitate its application in drug discovery and development programs.
